molecular formula C24H26N4O4 B11127212 N-[4-(acetylamino)phenyl]-4-isobutyl-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide

N-[4-(acetylamino)phenyl]-4-isobutyl-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide

Cat. No.: B11127212
M. Wt: 434.5 g/mol
InChI Key: XGYRJKFMDRAUKC-UHFFFAOYSA-N
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Description

N-[4-(acetylamino)phenyl]-4-isobutyl-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide is a complex organic compound with potential applications in various fields of science and industry. This compound is characterized by its unique structural features, which include an acetylamino group, an isobutyl group, and a tetrahydropyrroloquinazoline core. These structural elements contribute to its distinctive chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(acetylamino)phenyl]-4-isobutyl-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the tetrahydropyrroloquinazoline core: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the acetylamino group: This step involves the acetylation of an amino group on the phenyl ring.

    Attachment of the isobutyl group: This can be done through alkylation reactions using isobutyl halides under basic conditions.

    Final coupling and purification: The final product is obtained by coupling the intermediate compounds and purifying the resulting product through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-[4-(acetylamino)phenyl]-4-isobutyl-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated solvents and catalysts like palladium or copper.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[4-(acetylamino)phenyl]-4-isobutyl-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-[4-(acetylamino)phenyl]-4-isobutyl-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(acetylamino)phenyl]-4-isobutyl-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide is unique due to its complex structure, which imparts distinct chemical properties and reactivity. Its tetrahydropyrroloquinazoline core sets it apart from simpler compounds like ethyl acetoacetate and acetylacetone, making it a valuable compound for specialized applications in research and industry.

Properties

Molecular Formula

C24H26N4O4

Molecular Weight

434.5 g/mol

IUPAC Name

N-(4-acetamidophenyl)-4-(2-methylpropyl)-1,5-dioxo-2,3-dihydropyrrolo[1,2-a]quinazoline-3a-carboxamide

InChI

InChI=1S/C24H26N4O4/c1-15(2)14-27-22(31)19-6-4-5-7-20(19)28-21(30)12-13-24(27,28)23(32)26-18-10-8-17(9-11-18)25-16(3)29/h4-11,15H,12-14H2,1-3H3,(H,25,29)(H,26,32)

InChI Key

XGYRJKFMDRAUKC-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C(=O)C2=CC=CC=C2N3C1(CCC3=O)C(=O)NC4=CC=C(C=C4)NC(=O)C

Origin of Product

United States

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